3-chloro-N-(pyridin-2-ylmethyl)benzamide 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 56913-61-2
VCID: VC21434331
InChI: InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69g/mol

3-chloro-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 56913-61-2

Cat. No.: VC21434331

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(pyridin-2-ylmethyl)benzamide - 56913-61-2

Specification

CAS No. 56913-61-2
Molecular Formula C13H11ClN2O
Molecular Weight 246.69g/mol
IUPAC Name 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17)
Standard InChI Key YVYDSKIWKFBNOT-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl

Introduction

Structural Characteristics and Chemical Properties

3-chloro-N-(pyridin-2-ylmethyl)benzamide consists of three key structural components: a 3-chlorobenzamide core, a methylene bridge, and a 2-pyridyl group. The compound belongs to the benzamide class of organic molecules, which are characterized by an amide bond connected to a benzene ring.

Chemical Identity and Physical Properties

The compound features a molecular structure with distinct functional groups that influence its chemical behavior. Based on structural analogy with similar compounds, we can estimate several of its properties:

PropertyValue
Molecular FormulaC13H11ClN2O
Molecular Weight~246.69 g/mol
AppearanceLikely a white to off-white crystalline solid
SolubilityProbable moderate solubility in organic solvents; limited water solubility
Melting PointEstimated 110-140°C (based on similar benzamides)
LogPApproximately 2.0-3.0 (indicating moderate lipophilicity)

The compound contains multiple hydrogen bond acceptors (the carbonyl oxygen, pyridine nitrogen) and one hydrogen bond donor (the amide N-H), contributing to its intermolecular interaction capabilities .

Synthesis Pathways

The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide likely follows established routes for benzamide preparation, with modifications to accommodate the specific substituents.

Common Synthetic Approaches

The most straightforward synthesis pathway would involve the coupling of 3-chlorobenzoic acid or 3-chlorobenzoyl chloride with 2-(aminomethyl)pyridine:

  • Acid Chloride Method:

    • Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride

    • Reaction of the acid chloride with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine

    • Purification by recrystallization or column chromatography

  • Coupling Agent Method:

    • Direct coupling of 3-chlorobenzoic acid with 2-(aminomethyl)pyridine using coupling agents such as HATU, EDC/HOBt, or DCC

    • Reaction in a suitable solvent like DMF or DCM with an organic base

    • Similar purification procedures as above

Reaction Conditions and Optimization

Optimal reaction conditions would typically include:

  • Temperature: 0-25°C for the coupling step

  • Solvent: Dichloromethane or tetrahydrofuran

  • Base: Triethylamine or N,N-diisopropylethylamine

  • Reaction time: 4-12 hours

  • Expected yield: 65-85%

Reactivity Profile

The reactivity of 3-chloro-N-(pyridin-2-ylmethyl)benzamide is primarily determined by its functional groups.

Reactive Centers

The compound contains several potential reactive centers:

  • Chloro Substituent: Susceptible to nucleophilic aromatic substitution reactions, especially under catalytic conditions

  • Amide Bond: Potentially hydrolyzable under acidic or basic conditions

  • Pyridine Ring: Can participate in coordination chemistry with metals; also susceptible to N-oxidation and electrophilic substitution

  • Methylene Bridge: Potentially reactive in radical-mediated processes

Key Chemical Transformations

Several transformations are theoretically possible:

  • Chloro Substitution: Replacement with amino, alkoxy, or thiol groups via nucleophilic substitution

  • Amide Hydrolysis: Cleavage to 3-chlorobenzoic acid and 2-(aminomethyl)pyridine

  • N-Oxidation: Formation of pyridine-N-oxide derivatives

  • Coordination Chemistry: Metal complexation through the pyridine nitrogen and possibly the amide oxygen

Biological Activity and Applications

Research Applications

In research settings, the compound may serve as:

  • A building block for medicinal chemistry explorations

  • A chemical probe for investigating protein-ligand interactions

  • An intermediate in the synthesis of more complex pharmaceutical compounds

  • A structural scaffold for library development in drug discovery

Structure-Activity Relationships

Comparison with Structural Analogues

Analysis of structural analogues provides insight into the potential activity of 3-chloro-N-(pyridin-2-ylmethyl)benzamide:

CompoundStructural DifferenceKnown Activity/Property Differences
3-chloro-N-(pyridin-3-yl)benzamideDirect attachment of pyridine at 3-position instead of 2-position with methylene bridgeDifferent electronic distribution; potentially different receptor binding profile
2-chloro-N-(pyridin-2-ylmethyl)benzamideChloro at ortho position instead of meta positionAltered steric effects around the benzene ring; potentially different conformational preferences
3-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamideAdditional N-substitution and furan ringMore lipophilic; different hydrogen bonding capabilities

Functional Group Contributions

Each structural element contributes distinctly to the compound's properties:

Analytical Methods and Characterization

Identification Techniques

Standard analytical techniques for the characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide would include:

  • Chromatographic Methods:

    • HPLC with UV detection (typical λmax around 254-280 nm)

    • TLC with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z approximately 246-248 (depending on the isotope pattern of chlorine)

    • Characteristic fragmentation pattern including loss of the pyridylmethyl group

  • Elemental Analysis:

    • Expected percentages: C (~63.3%), H (~4.5%), N (~11.4%), Cl (~14.4%), O (~6.5%)

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